N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea
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Description
Synthesis Analysis
The synthesis of derivatives similar to N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea involves reactions like the combination of acylazides with thiadiazole compounds. Song Xin-jian et al. (2006) synthesized derivatives by reacting acylazides with 2-amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazole, highlighting a method to generate compounds with potential as plant growth regulators (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Molecular Structure Analysis
The molecular structure is crucial for understanding the compound's potential interactions and activities. For instance, Kerru et al. (2019) described the crystal and molecular structure of a thiadiazole compound, providing insight into its geometrical parameters and electronic properties through density functional theory (DFT) calculations (Kerru, Gummidi, Bhaskaruni, Maddila, Singh, & Jonnalagadda, 2019).
Chemical Reactions and Properties
The reactivity and chemical behavior of thiadiazole urea derivatives can be influenced by their functional groups. The synthesis and biological activity studies by Song Xin-jian et al. (2008) demonstrate the reactivity of thiadiazole compounds with acyl isocyanates, leading to products with notable biological activities (Song Xin-jian, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).
Mechanism of Action
Target of Action
Similar compounds with a 1,3,4-thiadiazole moiety have been associated with a wide range of biological activities, including antiviral, antifungal, and antibacterial properties .
Mode of Action
It’s known that compounds with a 1,3,4-thiadiazole moiety often display interesting bioactivities . The activities can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .
Biochemical Pathways
Similar compounds have been shown to inhibit the growth of tumor cells and protect plants affected with tobacco mosaic virus (tmv) .
Result of Action
Similar compounds have shown certain anti-tobacco mosaic virus activity .
properties
IUPAC Name |
1-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN4OS/c16-10-3-1-9(2-4-10)13-20-21-15(23-13)19-14(22)18-12-7-5-11(17)6-8-12/h1-8H,(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAVECPLRXBCOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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